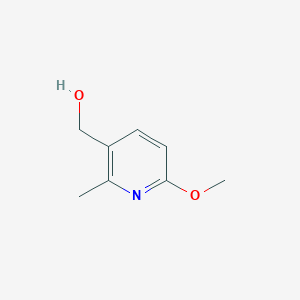

(6-Methoxy-2-methylpyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methoxy-2-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLKXIJNKORWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Intermediate: A Technical Guide to (6-Methoxy-2-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block of Modern Therapeutics

In the landscape of pharmaceutical development, the strategic synthesis of complex molecular architectures is paramount. Central to this endeavor is the identification and utilization of versatile chemical intermediates. (6-Methoxy-2-methylpyridin-3-yl)methanol, bearing the CAS number 32383-10-1 , has emerged as a critical building block, most notably in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[1][2] This guide provides an in-depth technical overview of this pivotal compound, encompassing its chemical properties, a detailed synthesis protocol, safety and handling information, and its significant role in the development of anti-inflammatory therapeutics. By understanding the nuances of this intermediate, researchers can better navigate the synthesis of next-generation pharmaceuticals.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 32383-10-1 | [3] |

| Molecular Formula | C₈H₁₁NO₂ | [4] |

| Molecular Weight | 153.18 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥95% | [3] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative method, derived from analogous syntheses of related pyridyl methanols and intermediates for Etoricoxib.[1][6] This pathway highlights the chemical transformations necessary to construct the target molecule, providing a foundation for laboratory-scale preparation.

Experimental Protocol:

Objective: To synthesize this compound.

Materials:

-

2-Methyl-5-nitropyridine

-

Sodium methoxide

-

Methanol

-

Reducing agent (e.g., Sodium borohydride)

-

Paraformaldehyde

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvents (e.g., Dichloromethane, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Methoxylation of 2-Methyl-5-nitropyridine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-nitropyridine in methanol. Add a solution of sodium methoxide in methanol dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Reduction of the Nitro Group: To the crude product from the previous step, add a suitable reducing agent, such as sodium borohydride, in a protic solvent like methanol. Stir the reaction mixture at room temperature until the reduction of the nitro group to an amino group is complete (monitored by TLC).

-

Hydroxymethylation of the Pyridine Ring: The resulting aminopyridine derivative is then subjected to hydroxymethylation. This can be achieved by reacting it with paraformaldehyde in the presence of an acid catalyst. The reaction introduces a hydroxymethyl group onto the pyridine ring.

-

Work-up and Purification: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Behind Experimental Choices:

-

The choice of sodium methoxide in the first step is to facilitate the nucleophilic aromatic substitution of the nitro group with a methoxy group.

-

The reduction of the nitro group is a crucial step to introduce the amino functionality, which can then be further modified. Sodium borohydride is a commonly used and effective reducing agent for this transformation.

-

Hydroxymethylation using paraformaldehyde is a standard method to introduce a -CH₂OH group onto an aromatic ring.

This protocol is a self-validating system, where the progress of each step can be monitored by techniques like TLC, and the final product's identity and purity can be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Role in Drug Development: The Gateway to Etoricoxib

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Etoricoxib .[1][2] Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.

The mechanism of action of Etoricoxib involves the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over COX-1 (a constitutively expressed enzyme involved in gastrointestinal protection), Etoricoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

The synthesis of Etoricoxib from this compound involves a series of chemical transformations that ultimately lead to the formation of the final drug molecule. The pyridinylmethanol moiety of the intermediate provides the necessary scaffold for the construction of the complex structure of Etoricoxib.

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the signaling pathway affected by Etoricoxib, the downstream product of our compound of interest.

Caption: Mechanism of action of Etoricoxib.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Researchers are strongly advised to obtain a specific SDS from their supplier before handling this compound.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective utilization in drug discovery and development. As the demand for more selective and effective anti-inflammatory agents continues to grow, the importance of versatile intermediates like this compound is set to increase, paving the way for future therapeutic innovations.

References

- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 32383-10-1 Name: -.

- Arctom. CAS NO. 32383-10-1 | this compound.

- Novachemistry. Novachemistry-Products.

- ResearchGate. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.

- Justia Patents. Very efficient process for preparing an intermediate of etoricoxib.

- Mokuyao. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库.

- PubChem. 3-Pyridinemethanol.

- Google Patents. WO2014114352A1 - Process for making etoricoxib.

- NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916).

- Manus Aktteva Biopharma LLP. Intermediates of Etoricoxib | Manufacturers | Suppliers.

- Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. This compound - CAS:32383-10-1.

- ChemicalBook. Methanol(67-56-1) 13C NMR spectrum.

- PubChemLite. This compound.

- Navimro. 3-Pyridinemethanol, 6-met, ANGENE, 2897992.

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. patents.justia.com [patents.justia.com]

- 3. This compound - CAS:32383-10-1 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 4. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. arctomsci.com [arctomsci.com]

- 6. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

An In-depth Technical Guide to (6-Methoxy-2-methylpyridin-3-yl)methanol

Abstract

(6-Methoxy-2-methylpyridin-3-yl)methanol is a key substituted pyridine derivative that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique arrangement of a hydroxymethyl, a methyl, and a methoxy group on the pyridine core imparts a specific reactivity profile that is highly valuable for the construction of complex molecular architectures. This guide provides an in-depth analysis of its core chemical properties, established synthetic protocols, characteristic reactivity, and significant applications, particularly in the realm of drug discovery. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this important synthetic intermediate.

Introduction

Substituted pyridines are a cornerstone of heterocyclic chemistry, frequently appearing in pharmaceuticals, agrochemicals, and materials science. Among these, this compound (CAS No. 32383-10-1) has emerged as a particularly useful intermediate.[1] The strategic placement of its functional groups—a nucleophilic alcohol, an electron-donating methoxy group, and a sterically influential methyl group—allows for precise and regioselective transformations. The methoxy group, in particular, is a prevalent substituent in many drugs, where it can favorably influence ligand-target binding, enhance physicochemical properties, and improve metabolic stability.[2] This guide aims to consolidate the available technical information on this compound, offering field-proven insights into its synthesis and application.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity are critical for its effective use in synthesis, dictating choices in reaction solvents, purification methods, and storage conditions. This compound is a solid at room temperature with properties that make it amenable to standard organic chemistry laboratory procedures.

A summary of its core properties is presented below:

| Property | Value | Source |

| CAS Number | 32383-10-1 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [3] |

| Molecular Weight | 153.18 g/mol | [4] |

| Monoisotopic Mass | 153.07898 Da | [3] |

| IUPAC Name | (6-methoxy-2-methyl-3-pyridinyl)methanol | [3] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥95% (typical commercial grade) | [1] |

| Predicted XLogP | 0.7 | [3] |

These properties, derived from authoritative databases like PubChem and commercial supplier specifications, form the basis for its handling and application in a laboratory setting.[3][4]

Synthesis and Manufacturing Insights

The synthesis of substituted pyridines often requires multi-step sequences. While specific, scalable syntheses for this compound are often proprietary, its structure suggests logical retrosynthetic pathways starting from more common pyridine precursors. A common strategy involves the functionalization of a pre-existing pyridine ring.

For instance, a plausible laboratory-scale synthesis could start from a corresponding pyridine carboxylic acid or aldehyde. The reduction of a precursor like 6-methoxy-2-methylnicotinaldehyde or the corresponding nicotinic acid ester would yield the target alcohol.

Illustrative Protocol: Reduction of a Pyridine Carboxaldehyde

This protocol is a representative example of how a pyridyl alcohol can be synthesized. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is often preferred for its selectivity for aldehydes and ketones, its operational simplicity, and its milder nature compared to agents like lithium aluminum hydride (LAH), which could potentially reduce other functional groups.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the precursor, 6-methoxy-2-methyl-3-pyridinecarboxaldehyde, in a suitable alcoholic solvent such as methanol or ethanol at room temperature (20-25°C). The use of an alcohol solvent is advantageous as it readily dissolves both the aldehyde and the borohydride reagent.

Step 2: Reduction

-

Cool the solution to 0°C using an ice bath. This is a crucial step to control the exothermicity of the reduction reaction and minimize potential side reactions.

-

Slowly add sodium borohydride (NaBH₄) to the stirred solution in portions. The molar excess of NaBH₄ should be carefully controlled (typically 1.1 to 1.5 equivalents) to ensure complete conversion without unnecessary excess reagent, which would complicate the workup.

Step 3: Reaction Monitoring and Quenching

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Once complete, cautiously quench the reaction by the slow, dropwise addition of water or dilute aqueous acid (e.g., 1M HCl) to destroy any excess NaBH₄. This step must be performed slowly and at a low temperature to manage the resulting hydrogen gas evolution.

Step 4: Product Isolation and Purification

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel to obtain the final product of high purity. The purity should be validated (>98%) by analytical techniques such as NMR or HPLC before use in subsequent steps.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol is the most reactive site for derivatization. It can be easily oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions. This functionality is crucial for extending molecular scaffolds.

-

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution, although the directing effects of the other substituents must be considered. It is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to reveal a phenol, providing another handle for derivatization.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various coupling reactions (e.g., Suzuki, Heck) if appropriately functionalized, for example, by converting the alcohol to a triflate or by introducing a halogen atom onto the ring.

These reactive sites make the molecule a valuable precursor for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Caption: Key derivatization pathways for this compound.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[5] Its structure is a recurring motif in compounds targeting a range of biological systems. For instance, similar substituted pyridyl methanols are used in the development of drugs for neurological and cardiovascular disorders.[5]

While specific patented uses of this exact molecule require dedicated searching, analogous structures like (6-Bromopyridin-3-yl)methanol are explicitly cited as pharmaceutical intermediates.[6] The conversion of the hydroxymethyl group to other functionalities allows for its incorporation into larger molecules, such as enzyme inhibitors or receptor antagonists, where the substituted pyridine core can serve as a critical pharmacophore for binding.[5]

For example, the molecule can be a precursor to compounds like 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a known intermediate in pharmaceutical manufacturing, by using the hydroxymethyl group as a synthon for building a larger carbon chain.[7]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. While specific toxicity data for this compound is not extensively published, related compounds with similar functional groups are known to be irritants. Standard laboratory practice dictates the use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should always be consulted.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined set of physicochemical properties and a versatile reactivity profile. Its strategic importance lies in its utility as a scaffold in medicinal chemistry, enabling the efficient construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its role as a vital tool for researchers and professionals in the chemical sciences.

References

-

PubChem. (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link].

-

PubChemLite. This compound. Available at: [Link].

-

PubChem. (4-Methoxy-6-methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link].

-

PubChemLite. (6-methoxy-3-methylpyridin-2-yl)methanol. Available at: [Link].

-

PubChem. (6-Methoxy-2-pyridinyl)-(oxan-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link].

-

MySkinRecipes. (4-Methoxy-3-methylpyridin-2-yl)methanol. Available at: [Link].

-

Amerigo Scientific. (6-Methoxy-pyridin-2-yl)-methanol. Available at: [Link].

-

Arksen material Co., Ltd. This compound. Available at: [Link].

-

Pipzine Chemicals. 2-Pyridinemethanamine, 6-Methoxy. Available at: [Link].

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link].

-

Chamness, S. A., et al. (2025). Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses, 102, 335–349. Available at: [Link].

- Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

Sources

- 1. This compound - CAS:32383-10-1 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. (4-Methoxy-6-methylpyridin-3-yl)methanol | C8H11NO2 | CID 58810472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-Methoxy-3-methylpyridin-2-yl)methanol [myskinrecipes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of (6-Methoxy-2-methylpyridin-3-yl)methanol

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of (6-methoxy-2-methylpyridin-3-yl)methanol, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to facilitate its application in complex organic synthesis.

Introduction: The Significance of Substituted Pyridyl Methanols

Pyridyl methanols are a class of organic compounds that feature prominently in the landscape of medicinal chemistry and materials science.[1] The pyridine ring, a bioisostere of a phenyl group, imparts favorable pharmacokinetic properties, including enhanced solubility and metabolic stability.[1] The hydroxymethyl substituent provides a reactive handle for a variety of chemical transformations, making these compounds versatile intermediates in the synthesis of complex molecular architectures.[2][3] Specifically, the substitution pattern of this compound, with its electron-donating methoxy and methyl groups, influences the electron density of the pyridine ring, thereby modulating its reactivity and potential for intermolecular interactions. This makes it a valuable precursor for the development of novel therapeutic agents and functional materials.[4][5]

Elucidation of the Molecular Structure

The molecular structure of this compound (C₈H₁₁NO₂) is characterized by a pyridine ring substituted at the 2-, 3-, and 6-positions with a methyl, a hydroxymethyl, and a methoxy group, respectively.

Key Structural Features:

-

Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom.

-

Methoxy Group (-OCH₃) at C6: An electron-donating group that influences the aromatic system's reactivity.

-

Methyl Group (-CH₃) at C2: An electron-donating group that can also provide steric influence.

-

Hydroxymethyl Group (-CH₂OH) at C3: A primary alcohol that is a key site for synthetic modifications.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are detailed below.

¹H NMR (Predicted):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Pyridine-H (C4-H) | 7.0-7.2 | d | 1H | Aromatic proton, doublet due to coupling with C5-H. |

| Pyridine-H (C5-H) | 6.6-6.8 | d | 1H | Aromatic proton, doublet due to coupling with C4-H. |

| -CH₂OH | 4.6-4.8 | s | 2H | Methylene protons adjacent to an aromatic ring and a hydroxyl group. |

| -OCH₃ | 3.8-4.0 | s | 3H | Methoxy group protons. |

| -CH₃ | 2.4-2.6 | s | 3H | Methyl group protons on the pyridine ring. |

| -OH | Variable | br s | 1H | Hydroxyl proton, chemical shift is concentration and solvent dependent. |

¹³C NMR (Predicted):

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C6 | 160-165 | Pyridine carbon attached to the electron-donating methoxy group. |

| C2 | 155-160 | Pyridine carbon attached to the methyl group. |

| C4 | 135-140 | Aromatic CH carbon. |

| C3 | 120-125 | Pyridine carbon attached to the hydroxymethyl group. |

| C5 | 110-115 | Aromatic CH carbon. |

| -CH₂OH | 60-65 | Carbon of the hydroxymethyl group. |

| -OCH₃ | 50-55 | Carbon of the methoxy group. |

| -CH₃ | 20-25 | Carbon of the methyl group. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200-3600 (broad) | Alcohol hydroxyl group. |

| C-H stretch (aromatic) | 3000-3100 | Aromatic C-H bonds. |

| C-H stretch (aliphatic) | 2850-3000 | Aliphatic C-H bonds in methyl and methoxy groups. |

| C=C, C=N stretch | 1550-1600 | Pyridine ring vibrations. |

| C-O stretch | 1000-1300 | Alcohol and ether C-O bonds. |

Mass Spectrometry (MS)

The predicted mass spectral data for this compound is available from public databases.[6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.08626 |

| [M+Na]⁺ | 176.06820 |

| [M-H]⁻ | 152.07170 |

Synthesis of this compound

A robust and reliable synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid, 6-methoxy-2-methylnicotinic acid. This transformation is a standard procedure in organic synthesis and offers high yields and purity.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

This protocol is based on established procedures for the reduction of carboxylic acids to alcohols.

Materials:

-

6-Methoxy-2-methylnicotinic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 6-methoxy-2-methylnicotinic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Extraction: The resulting solid is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. The methoxy and methyl groups can influence the binding affinity and selectivity of a target molecule for its biological receptor, while the hydroxymethyl group provides a convenient point of attachment for further molecular elaboration. This compound and its derivatives have potential applications in the development of novel therapeutics for a range of diseases.

Conclusion

This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, predicted spectroscopic properties, and a reliable synthetic protocol. The insights and procedures detailed herein are intended to empower researchers and drug development professionals in their efforts to design and synthesize the next generation of innovative chemical entities.

References

-

Royal Society of Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. Retrieved from [Link]

-

Accent Journal of Economics Ecology & Engineering. (n.d.). Spectral Study of Substituted Pyridine. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

American Chemical Society. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

American Chemical Society. (n.d.). The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). Journal of the American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.

-

PubChem. (n.d.). (6-methoxy-3-methylpyridin-2-yl)methanol. Retrieved from [Link]

-

Accent Journal of Economics Ecology & Engineering. (n.d.). View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

-

PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

-

PubChem. (n.d.). (6-Methoxy-2-pyridinyl)-(oxan-3-yl)methanol. Retrieved from [Link]

Sources

- 1. 6-(2-Methoxyethoxy)-5-methylnicotinaldehyde | C10H13NO3 | CID 80631733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methoxy-4-methylnicotinaldehyde [myskinrecipes.com]

- 6. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to (6-Methoxy-2-methylpyridin-3-yl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxy-2-methylpyridin-3-yl)methanol, a substituted pyridinemethanol derivative, is a key building block in modern medicinal chemistry. Its structural features—a pyridine core with methoxy, methyl, and hydroxymethyl substituents—offer multiple points for molecular modification, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. The pyridine ring is a common motif in a wide array of bioactive molecules, and the strategic placement of functional groups on this scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthesis, characterization, and known applications of this versatile compound, with a focus on providing actionable insights for laboratory and development settings.

The IUPAC name for this compound is This compound . It is registered under the CAS Number 32383-10-1 and has a molecular formula of C₈H₁₁NO₂.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 32383-10-1 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | N/A |

| Predicted XlogP | 0.7 | [1] |

| Predicted Hydrogen Bond Donor Count | 1 | N/A |

| Predicted Hydrogen Bond Acceptor Count | 3 | N/A |

| Predicted Rotatable Bond Count | 2 | N/A |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Reduction of Methyl 6-Methoxy-2-methylnicotinate

A logical and industrially scalable approach to synthesize this compound is through the reduction of methyl 6-methoxy-2-methylnicotinate. This method is advantageous due to the commercial availability of the starting materials and the high efficiency of the reduction step.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles for similar transformations and serves as a starting point for laboratory synthesis.

Step 1: Esterification of 6-Methoxy-2-methylnicotinic acid

-

Reaction Setup: To a solution of 6-methoxy-2-methylnicotinic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: The mixture is heated at reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 6-methoxy-2-methylnicotinate.

Causality Behind Experimental Choices:

-

Anhydrous Methanol: Serves as both a reactant and a solvent. Anhydrous conditions are crucial to drive the equilibrium towards the ester product.

-

Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Reduction of Methyl 6-methoxy-2-methylnicotinate

-

Reaction Setup: A solution of methyl 6-methoxy-2-methylnicotinate in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) is added dropwise to a stirred suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford this compound.

Causality Behind Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH₄): A potent and non-selective reducing agent capable of reducing esters to primary alcohols. Its high reactivity necessitates anhydrous conditions and careful handling.

-

Anhydrous THF: A suitable aprotic solvent that is stable to the reducing agent.

-

0 °C to Room Temperature: The initial low temperature helps to control the exothermic reaction. Allowing the reaction to proceed at room temperature ensures its completion.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methoxy group, the hydroxymethyl group, and the hydroxyl proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C4-H) | ~7.0-7.2 | d | 1H |

| Aromatic-H (C5-H) | ~6.6-6.8 | d | 1H |

| Hydroxymethyl (-CH₂OH) | ~4.6 | s | 2H |

| Methoxy (-OCH₃) | ~3.9 | s | 3H |

| Methyl (-CH₃) | ~2.5 | s | 3H |

| Hydroxyl (-OH) | Variable | br s | 1H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C6) | ~163 |

| Aromatic C (C2) | ~158 |

| Aromatic C (C4) | ~138 |

| Aromatic C (C3) | ~122 |

| Aromatic C (C5) | ~108 |

| Hydroxymethyl (-CH₂OH) | ~60 |

| Methoxy (-OCH₃) | ~53 |

| Methyl (-CH₃) | ~23 |

Mass Spectrometry (Predicted)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the hydroxymethyl group or the methoxy group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C and C=N stretch (aromatic) | 1400-1600 |

| C-O stretch (alcohol and ether) | 1000-1300 |

Applications in Drug Development

Substituted pyridinemethanols are valuable intermediates in the synthesis of a wide range of pharmaceuticals. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structure suggests potential applications as a key building block for various therapeutic agents. For instance, related pyridinyl derivatives are central to the development of selective COX-2 inhibitors like Etoricoxib.[2] The functional groups on this compound allow for its incorporation into larger, more complex molecules with potential biological activity.

Logical Workflow for Application in API Synthesis

Caption: Generalized workflow for utilizing this compound in API synthesis.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods such as the reduction of the corresponding nicotinate ester. The predictable spectroscopic properties of this compound allow for its straightforward characterization. The strategic arrangement of its functional groups makes it an attractive starting material for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important chemical intermediate in their work.

References

-

This compound. PubChemLite. [Link]

- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

Sources

A Comprehensive Technical Guide to (6-Methoxy-2-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of (6-Methoxy-2-methylpyridin-3-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific public-domain data for this compound is limited, this document synthesizes available information, including its chemical identity, safety profile, and insights gleaned from closely related structural analogs. The guide is structured to offer a comprehensive understanding for researchers engaged in the synthesis and application of novel pyridine derivatives.

Chemical Identity and Nomenclature

This compound is a substituted pyridinemethanol derivative. The precise nomenclature and structural identifiers are crucial for unambiguous communication in a research and development setting.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Registry Number | 32383-10-1 | [1], [2] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 | [1] |

| SMILES Code | OCC1=CC=C(OC)N=C1C | [1] |

| Probable IUPAC Name | This compound | Inferred from related structures |

It is important to note that while the common name is widely used, the IUPAC name "(6-methoxy-2-methyl-3-pyridinyl)methanol" is a likely systematic alternative, based on the nomenclature of similar compounds found in databases like PubChem.[3][4]

Synonyms and Alternative Names:

Currently, there are no widely recognized synonyms for this compound in major chemical databases. Researchers should primarily rely on the CAS number for accurate identification.

Physicochemical Properties and Safety Profile

Understanding the physicochemical properties and safety hazards is paramount for the handling, storage, and application of any chemical compound.

Table 2: Physicochemical and Safety Data

| Property | Value | Source |

| Purity/Specification | ≥95% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501 | [1] |

The provided hazard statements indicate that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Synthesis and Reaction Pathways

Conceptual Synthetic Workflow:

The synthesis of substituted pyridinemethanols often involves the modification of a pre-existing pyridine ring. A potential strategy for synthesizing the target compound could involve the following conceptual steps:

Caption: Conceptual synthetic pathway for this compound.

Causality in Experimental Choices:

-

Choice of Precursor: A commercially available or readily synthesizable pyridine derivative with the desired substitution pattern (methoxy at C6, methyl at C2) would be the logical starting point. A nitro group at the 3-position is a versatile handle for introducing other functionalities.

-

Reduction: Catalytic hydrogenation is a common and efficient method for reducing nitro groups to amines without affecting other functional groups on the pyridine ring.

-

Diazotization and Hydrolysis: The conversion of the resulting amino group to a hydroxyl group via a diazonium salt intermediate is a standard transformation in aromatic chemistry.

-

Hydroxymethylation: The introduction of the methanol group at the 3-position could potentially be achieved through a reaction with formaldehyde under basic conditions.

Example Protocol for a Structurally Similar Compound: (3-methoxy-6-methylpyridin-2-yl)methanol

While not the exact target molecule, the synthesis of the isomeric (3-methoxy-6-methylpyridin-2-yl)methanol provides valuable insights into the types of reactions and conditions that could be adapted. A published method involves the methylation of 2-(hydroxymethyl)-6-methylpyridin-3-ol.[5]

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 2-(hydroxymethyl)-6-methylpyridin-3-ol in acetone.

-

Addition of Reagents: Add dimethyl sulfate (Me₂SO₄) followed by cesium carbonate (Cs₂CO₃).

-

Reaction: Reflux the reaction mixture for 2 hours.

-

Work-up: Filter the reaction mixture and concentrate it to obtain a crude product.

-

Purification: Purify the crude product by column chromatography.[5]

This protocol highlights a common strategy for O-methylation in the synthesis of methoxy-substituted pyridine derivatives.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[6][7][8] These heterocycles can engage in various biological interactions and often impart favorable pharmacokinetic properties to a molecule.

While specific applications for this compound are not extensively documented, its structural motifs suggest its potential as a key intermediate in the synthesis of biologically active compounds. The pyridinemethanol moiety is a versatile functional group that can be further modified to explore structure-activity relationships (SAR).

Potential Roles in Drug Design:

-

Hydrogen Bonding: The hydroxyl group of the methanol substituent can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

-

Scaffold for Elaboration: The pyridine ring and the methanol group provide multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds for screening.

-

Improved Physicochemical Properties: The methoxy group can enhance solubility and metabolic stability, which are crucial parameters in drug development.

Logical Relationship in Drug Discovery Workflow:

Caption: Role of this compound in a drug discovery workflow.

Analytical Characterization

Table 3: Predicted Analytical Data

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons on the pyridine ring. - A singlet for the methoxy group protons (~3.8-4.0 ppm). - A singlet for the methyl group protons (~2.4-2.6 ppm). - A singlet or doublet for the methylene protons of the methanol group (~4.5-4.7 ppm). - A broad singlet for the hydroxyl proton. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring. - A carbon signal for the methoxy group (~55-60 ppm). - A carbon signal for the methyl group (~20-25 ppm). - A carbon signal for the methylene group of the methanol (~60-65 ppm). |

| IR Spectroscopy | - A broad O-H stretching band (~3200-3600 cm⁻¹). - C-H stretching bands for aromatic and aliphatic protons (~2850-3100 cm⁻¹). - C=N and C=C stretching bands for the pyridine ring (~1400-1600 cm⁻¹). - A prominent C-O stretching band for the ether and alcohol (~1000-1300 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (153.18). - Fragmentation patterns characteristic of pyridine and benzyl alcohol derivatives. |

Researchers synthesizing this compound would need to perform these analytical techniques to confirm its identity and purity.

Conclusion and Future Perspectives

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its combination of a substituted pyridine core and a reactive methanol handle makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Future research efforts should focus on:

-

Developing and publishing a robust and scalable synthesis protocol. This would make the compound more accessible to the broader research community.

-

Comprehensive analytical characterization. Detailed NMR, IR, and mass spectrometry data would provide a crucial reference for researchers.

-

Exploration of its utility in the synthesis of biologically active molecules. Screening libraries of derivatives against various therapeutic targets could uncover novel lead compounds.

By addressing these knowledge gaps, the full potential of this compound as a tool in drug discovery can be realized.

References

A comprehensive list of all sources cited within this document is provided below.

-

PubChem. (4-Methoxy-6-methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. CN103664886A.

-

ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Available at: [Link]

-

MySkinRecipes. (4-Methoxy-3-methylpyridin-2-yl)methanol. Available at: [Link]

-

PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

- Google Patents. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. WO2013065064A1.

-

PubMed. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]

-

Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. This compound. Available at: [Link]

-

NIST WebBook. 4-Pyridinemethanol. Available at: [Link]

-

Semantic Scholar. (2021). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available at: [Link]

- Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.

-

PubChem. [6-(3-Methoxyphenyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (6-Methoxy-5-(m-tolyl)pyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Chloro-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 32383-10-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:32383-10-1 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 3. (4-Methoxy-6-methylpyridin-3-yl)methanol | C8H11NO2 | CID 58810472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol | C15H17NO3 | CID 118572087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-methoxy-6-methyl-2-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sarchemlabs.com [sarchemlabs.com]

The Versatile Building Block: A Technical Guide to (6-Methoxy-2-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxy-2-methylpyridin-3-yl)methanol, a substituted pyridine derivative, is a key heterocyclic building block in modern medicinal chemistry. Its strategic placement of methoxy, methyl, and hydroxymethyl groups on the pyridine core makes it a versatile synthon for creating complex molecular architectures. This guide provides an in-depth review of its synthesis, properties, and critical role as an intermediate in the development of novel therapeutic agents. The unique electronic and steric properties imparted by its substituents allow for selective functionalization, making it a valuable component in the drug discovery pipeline, particularly in the synthesis of kinase inhibitors and other targeted therapies.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not broadly published, its physicochemical properties can be reliably predicted based on its structure and data from closely related analogues. These properties are essential for its handling, purification, and use in subsequent synthetic steps.

| Property | Value (Predicted/Known Analogue Data) | Reference(s) |

| CAS Number | 32383-10-1 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | Inferred |

| Purity | ≥95% (as commercially available) | [1] |

| Solubility | Soluble in methanol, ethanol, DCM, chloroform | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available |

Expected Spectroscopic Data:

-

¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The methoxy protons will appear as a singlet around δ 3.8-4.0 ppm, the methyl protons as a singlet around δ 2.4-2.6 ppm, and the methylene protons of the alcohol as a singlet around δ 4.5-4.7 ppm. The hydroxyl proton will be a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: Aromatic carbons will be in the δ 110-160 ppm range. The methoxy carbon is expected around δ 55 ppm, the methyl carbon around δ 20-25 ppm, and the methylene carbon of the alcohol around δ 60-65 ppm.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the alcohol (around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹), and a prominent C-O stretch for the methoxy group (around 1050-1250 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 153.08.

Synthesis and Mechanistic Insights

The synthesis of this compound is best approached through a multi-step sequence, starting from more readily available precursors. A logical and efficient pathway involves the initial synthesis of a 6-methylnicotinic acid derivative, followed by the introduction of the 6-methoxy group, and finally, reduction of the carboxylic acid or ester at the 3-position to the desired primary alcohol.

Overall Synthetic Workflow:

Caption: Proposed synthetic pathway to this compound.

Step 1: Synthesis of Methyl 6-Methylnicotinate

The synthesis of the core 6-methylnicotinate scaffold can be achieved through the oxidation of 2-methyl-5-ethylpyridine.[3] This process typically involves strong oxidizing agents, followed by esterification.

Experimental Protocol:

-

Oxidation: 2-methyl-5-ethylpyridine is reacted with a mixture of nitric acid and sulfuric acid at elevated temperatures. The ethyl group is selectively oxidized to a carboxylic acid.

-

Esterification: The resulting 6-methylnicotinic acid is then esterified, commonly through Fischer esterification by refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄) to yield methyl 6-methylnicotinate.[4][5][6]

Step 2: Introduction of the 6-Methoxy Group

While a direct, high-yield conversion of methyl 6-methylnicotinate to its 6-methoxy derivative is not straightforward, a common strategy for introducing a methoxy group at this position on a pyridine ring involves the displacement of a suitable leaving group, such as a halide. An alternative approach involves the synthesis of the 6-hydroxypyridine derivative, which can then be methylated. For the purpose of this guide, we will outline the methylation of the corresponding 6-hydroxy intermediate.

Experimental Protocol:

-

Hydroxylation: The 6-methylnicotinate is converted to the 6-hydroxy derivative. This can be a challenging transformation and may require specific reagents to achieve regioselectivity.

-

Methylation: The 6-hydroxy-2-methylnicotinic acid (or its ester) is then methylated using a methylating agent such as methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a suitable base (e.g., K₂CO₃ or NaH) to form the methyl ether.

Step 3: Reduction to this compound

The final step is the reduction of the ester group of methyl 6-methoxy-2-methylnicotinate to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.

Mechanism of Reduction:

The reduction of an ester with LiAlH₄ proceeds via nucleophilic acyl substitution. The hydride (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding primary alcohol.

Caption: Workflow for the reduction of the ester to the target alcohol.

Experimental Protocol:

-

Reaction Setup: A solution of methyl 6-methoxy-2-methylnicotinate in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Quenching: The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Isolation and Purification: The resulting solids are filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of medicinal chemistry, and this compound is a prime example of a versatile intermediate. While direct citations of this specific molecule in the synthesis of marketed drugs are not abundant in the public literature, the utility of the 6-methoxy-2-methylpyridine scaffold is well-documented, particularly in the development of kinase inhibitors and other targeted therapies.

Role as a Key Intermediate:

-

Scaffold for Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many kinase inhibitors. The substituents at the 2, 3, and 6 positions allow for the precise orientation of other functional groups to interact with the ATP-binding pocket of the target kinase.

-

Precursor for Biologically Active Molecules: This compound serves as a precursor for a variety of more complex molecules. The primary alcohol can be oxidized to an aldehyde for use in reductive amination or Wittig-type reactions, or converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution.

-

Analogue Synthesis: In drug discovery programs, intermediates like this are invaluable for the rapid synthesis of analogues to explore structure-activity relationships (SAR). The methoxy and methyl groups can be varied to probe the effects of sterics and electronics on biological activity.

Examples of Related Structures in Medicinal Chemistry:

While not a direct use of the title compound, the synthesis of the selective COX-2 inhibitor Etoricoxib involves a key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which shares the 6-methylpyridin-3-yl core. This highlights the industrial relevance of this substitution pattern on the pyridine ring. The introduction of a methoxy group at the 6-position, as in our title compound, would be a logical step in the development of second-generation analogues with modified metabolic profiles or target affinities.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its synthesis, though multi-stepped, relies on well-established and scalable chemical transformations. The strategic arrangement of its functional groups provides a versatile platform for the synthesis of a wide range of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. As the demand for new and more effective pharmaceuticals continues to grow, the importance of such well-defined and functionalized heterocyclic intermediates will undoubtedly increase.

References

Sources

- 1. This compound - CAS:32383-10-1 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 2. (4-Methoxy-6-methylpyridin-3-yl)methanol | C8H11NO2 | CID 58810472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Synthesis and Application of (6-Methoxy-2-methylpyridin-3-yl)methanol: A Keystone Building Block in Modern Medicinal Chemistry

Introduction: The Unseen Importance of a Versatile Scaffold

In the landscape of contemporary drug discovery and development, the pyridine ring stands as a cornerstone heterocyclic scaffold.[1][2][3] Its prevalence in a vast number of biologically active molecules is a testament to its unique electronic properties and its capacity for versatile functionalization, enabling medicinal chemists to meticulously refine the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.[1][2] Within this critical class of compounds, (6-Methoxy-2-methylpyridin-3-yl)methanol emerges not from a singular, celebrated discovery, but from the systematic exploration of chemical space for novel, efficacious molecular frameworks. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, underlying mechanistic principles, and its strategic importance as a key intermediate in the generation of complex pharmaceutical agents. For researchers and drug development professionals, understanding the nuances of this molecule is to appreciate a vital tool in the design of next-generation therapeutics.

Core Synthesis and Mechanistic Rationale

While a dedicated publication on the initial synthesis of this compound is not prominent in the literature, its preparation can be logically derived from established synthetic routes for closely related isomers. The following proposed synthesis is adapted from a documented procedure for a similar pyridinemethanol derivative, illustrating a robust and reliable method for accessing this valuable intermediate.

The synthetic approach hinges on a selective methylation of a di-substituted pyridine precursor. This strategy is predicated on the differential reactivity of functional groups on the pyridine ring, a common tactic in heterocyclic chemistry to achieve desired substitution patterns.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would likely commence from a commercially available or readily synthesized hydroxypyridine derivative. A key transformation in this pathway is the selective methylation of a hydroxyl group.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a representative, step-by-step methodology for the synthesis of a methoxy-methyl-substituted pyridinemethanol, based on established chemical literature. This protocol is designed to be self-validating, with clear endpoints and purification procedures to ensure the integrity of the final compound.

Step 1: O-Methylation of the Pyridine Precursor

-

Reaction Setup: To a solution of the appropriate 2-methyl-3-(hydroxymethyl)pyridin-6-ol precursor in a suitable polar aprotic solvent such as acetone or DMF, add a methylating agent like dimethyl sulfate (Me₂SO₄).

-

Base Addition: Introduce a mild base, for instance, cesium carbonate (Cs₂CO₃), to facilitate the deprotonation of the hydroxyl group, thereby activating it for nucleophilic attack on the methylating agent.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-4 hours to ensure complete conversion.

-

Work-up and Purification: Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield the desired this compound.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is paramount for its use in further synthetic applications. The following table summarizes its key physicochemical properties, derived from public chemical databases.[4]

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Monoisotopic Mass | 153.07898 Da |

| XlogP (predicted) | 0.7 |

| SMILES | CC1=C(C=CC(=N1)OC)CO |

| InChI | InChI=1S/C8H11NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-4,10H,5H2,1-2H3 |

| InChIKey | ZCLKXIJNKORWPB-UHFFFAOYSA-N |

Strategic Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules.[5] The strategic placement of the methoxy, methyl, and hydroxymethyl groups provides multiple points for diversification and fine-tuning of a molecule's properties.

-

Neurological and Cardiovascular Drug Development: Isomers and related structures of this compound are actively used in the development of drugs targeting neurological and cardiovascular disorders.[5] The pyridine scaffold is adept at interacting with specific biological receptors, and the substituents on the ring can be modified to enhance this interaction and improve therapeutic efficacy.[5]

-

Oncology and Kinase Inhibitors: The pyridinemethanol motif is a common feature in the design of kinase inhibitors, a critical class of anti-cancer agents.[6] The hydroxymethyl group can be further functionalized to introduce pharmacophores that bind to the active sites of kinases, while the methoxy and methyl groups can influence solubility and metabolic stability.

-

Anti-inflammatory and Anti-malarial Agents: The broader class of pyridine derivatives has shown significant promise in the development of novel anti-inflammatory and anti-malarial drugs.[1][7] The ability to systematically modify the pyridine core allows for the exploration of structure-activity relationships (SAR) to identify compounds with improved potency and reduced side effects.[1]

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound represents a strategically important, yet often unheralded, building block in the arsenal of the medicinal chemist. Its value is not in a singular groundbreaking discovery but in its enabling role in the systematic and rational design of novel therapeutics across a spectrum of disease areas. The synthetic accessibility of this and related pyridinemethanol derivatives, coupled with their inherent versatility for chemical modification, ensures their continued and expanding role in the future of drug discovery.

References

-

The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2022). ACS Omega. Retrieved from [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2015). Current Pharmaceutical Design. Retrieved from [Link]

-

4-Methoxy-3-methyl-2-pyridinemethanol. (n.d.). Pipzine Chemicals. Retrieved from [Link]

-

[6-(Methoxymethyl)-2-pyridinyl]methanol. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2024). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

(6-methoxy-3-methylpyridin-2-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

-

(4-Methoxy-3-methylpyridin-2-yl)methanol. (n.d.). MySkinRecipes. Retrieved from [Link]

-

(6-Methoxy-pyridin-2-yl)-methanol. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

(4-Methoxy-6-methylpyridin-3-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

-

Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023). Scientific Reports. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. (4-Methoxy-3-methylpyridin-2-yl)methanol [myskinrecipes.com]

- 6. [6-(Methoxymethyl)-2-pyridinyl]methanol [myskinrecipes.com]

- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (6-Methoxy-2-methylpyridin-3-yl)methanol: A Technical Guide for Researchers

Introduction

(6-Methoxy-2-methylpyridin-3-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active compounds. As with any novel compound, unambiguous structural confirmation is paramount before its use in further applications. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for acquiring and interpreting this data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this molecule.

While comprehensive experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. This approach not only offers a detailed characterization of the target molecule but also serves as a practical framework for the spectroscopic analysis of other novel heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the molecular formula C₈H₁₁NO₂, presents several key features that will be distinguishable by various spectroscopic techniques. These include a substituted pyridine ring, a methoxy group, a methyl group, and a primary alcohol (methanol) substituent. Each of these functional groups will give rise to characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, while the overall structure will be confirmed by mass spectrometry.

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. [1]2. Instrument Setup : The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Standard ¹H and ¹³C{¹H} spectra should be acquired. To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

-

Data Processing : The acquired free induction decays (FIDs) are processed with appropriate software, involving Fourier transformation, phasing, baseline correction, and referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=N, C=C (Pyridine) | Stretching | 1550 - 1610 and 1450 - 1500 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

| C-O (Aromatic Ether) | Asymmetric Stretching | 1200 - 1275 | Strong |

Trustworthiness of IR Data: The presence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. [2]The strong C-O stretching bands are also highly characteristic of the alcohol and ether functionalities. [3]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry KBr powder and pressed into a transparent disk. [4]Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid. [4]2. Data Acquisition : A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns.

Expected Mass Spectrometric Data

-

Molecular Ion (M⁺) : The exact mass of this compound (C₈H₁₁NO₂) is 153.07898 Da. High-resolution mass spectrometry (HRMS) should be able to confirm this mass with high accuracy (typically within 5 ppm). [5]* Predicted Adducts (ESI+) : In electrospray ionization, common adducts are expected:

-

[M+H]⁺: m/z 154.08626

-

[M+Na]⁺: m/z 176.06820

-

-

Key Fragmentation Patterns : Common fragmentation pathways for this molecule would include:

-

Loss of a hydrogen radical from the molecular ion.

-

Loss of water (H₂O) from the methanol group, particularly in the [M+H]⁺ adduct, leading to a fragment at m/z 136.07624.

-

Alpha-cleavage, involving the breaking of the bond between the pyridine ring and the CH₂OH group.

-

Loss of a methyl radical (•CH₃) from the methoxy group.

-

Experimental Protocol for High-Resolution Mass Spectrometry

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

-

Infusion and Ionization : The sample solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule. [6]3. Mass Analysis : The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, which measures the mass-to-charge ratios with high precision. [5]4. Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions. The accurate mass measurement is used to determine the elemental composition.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry, provides a robust and self-validating framework for its structural elucidation. The predicted data presented in this guide, based on fundamental principles and analysis of analogous structures, offers a clear roadmap for researchers. By following the detailed experimental protocols, scientists can confidently acquire and interpret the necessary data to confirm the identity and purity of this compound, ensuring its suitability for subsequent research and development activities.

References

- Kleinpeter, E., & Thomas, S. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–733.

-